7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
Name: 7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
Structure: !Compound Structure
This compound belongs to the class of thienopyridines , which combine features of both thieno and pyridine rings
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate precursors. For example:
Thienopyridine Formation: Start with a thieno ring and a pyridine ring. Introduce the chlorophenyl and fluorophenyl substituents.
Oxidation: Convert the thienopyridine intermediate to the corresponding carboxylic acid.
Condensation: Typically carried out under reflux with acid catalysts.
Oxidation: Employ strong oxidizing agents (e.g., potassium permanganate, chromic acid).
Industrial Production:: While lab-scale synthesis is common, industrial production may involve continuous flow processes or optimized batch reactions.
Chemical Reactions Analysis
Reactions::
Oxidation: Vulnerable to oxidation due to the electron-rich thieno ring.
Substitution: Halogenated phenyl groups allow substitution reactions.
Reduction: Can be selectively reduced to form related derivatives.
Oxidation: KMnO₄, CrO₃
Substitution: Alkyl halides, nucleophiles
Reduction: Lithium aluminum hydride (LiAlH₄)
Reduction: Formation of tetrahydrothieno[3,2-b]pyridine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as potential antibacterial agents.
Chemistry: Used as building blocks for more complex molecules.
Industry: Precursor for pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. its carboxylic acid group suggests involvement in cellular signaling pathways or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds: Other thienopyridines, such as clopidogrel (antiplatelet drug) and ticagrelor (P2Y₁₂ receptor antagonist).
Properties
Molecular Formula |
C20H13ClFNO3S |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H13ClFNO3S/c21-12-3-1-2-11(8-12)14-9-15(24)23-17-16(10-4-6-13(22)7-5-10)19(20(25)26)27-18(14)17/h1-8,14H,9H2,(H,23,24)(H,25,26) |
InChI Key |
JPBFGVNNBZURPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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